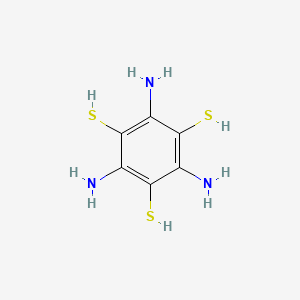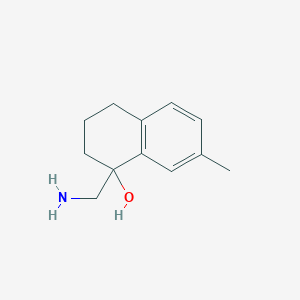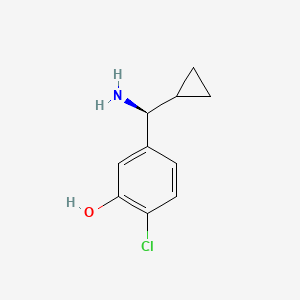
2-Methyl-3,4-dihydropapaverinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4-dihydropapaverinium is a nitrogen-containing heterocyclic compound
准备方法
The preparation of 2-Methyl-3,4-dihydropapaverinium involves several synthetic routes. One common method includes the selective dehydrogenation of 1,2,3,4-tetrahydropapaverine. This process typically involves refluxing and dehydrogenating 1,2,3,4-tetrahydropapaverine in the presence of a solvent and elemental sulfur . The reaction mixture is then cooled, filtered, and acidified to obtain the desired compound. Industrial production methods may involve similar steps but on a larger scale, ensuring the efficient recovery of reactants and optimization of reaction conditions to maximize yield.
化学反应分析
2-Methyl-3,4-dihydropapaverinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur, acids, and organic solvents. For instance, the compound can be oxidized using elemental sulfur, leading to the formation of different oxidation products . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
科学研究应用
2-Methyl-3,4-dihydropapaverinium has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . In medicine, derivatives of this compound are explored for their potential therapeutic effects, such as muscle relaxants and kinase inhibitors . Additionally, it has applications in the pharmaceutical industry as a building block for drug discovery and development.
作用机制
The mechanism of action of 2-Methyl-3,4-dihydropapaverinium involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit specific kinases, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
相似化合物的比较
2-Methyl-3,4-dihydropapaverinium can be compared with other similar compounds, such as 2-Methylpapaverinium iodide and 2’-Hydroxymethyl-2-methylpapaverinium iodide . These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance, 2-Methylpapaverinium iodide forms pseudobases by the addition of hydroxide ions, whereas this compound undergoes different types of chemical reactions
属性
分子式 |
C21H26NO4+ |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C21H26NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13H,8-10H2,1-5H3/q+1 |
InChI 键 |
PLKJOOZHDCZCGL-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B12963866.png)



![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)



![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)

